molecular formula C15H13ClN2O3 B11518270 5-chloro-2-hydroxy-N'-(2-methylbenzoyl)benzohydrazide

5-chloro-2-hydroxy-N'-(2-methylbenzoyl)benzohydrazide

Cat. No.: B11518270
M. Wt: 304.73 g/mol
InChI Key: IEEPYVNJPGJGPQ-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxy-N’-(2-methylbenzoyl)benzohydrazide is an organic compound characterized by the presence of a chloro group, a hydroxy group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-N’-(2-methylbenzoyl)benzohydrazide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with hydrazine hydrate to form the final benzohydrazide product. The reaction conditions generally include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of temperature and pressure can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-hydroxy-N’-(2-methylbenzoyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 5-chloro-2-oxo-N’-(2-methylbenzoyl)benzohydrazide.

    Reduction: Formation of 5-chloro-2-amino-N’-(2-methylbenzoyl)benzohydrazide.

    Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-2-hydroxy-N’-(2-methylbenzoyl)benzohydrazide is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of heterocyclic compounds and other derivatives with potential biological activity.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for the development of new drugs.

Medicine

In medicinal chemistry, 5-chloro-2-hydroxy-N’-(2-methylbenzoyl)benzohydrazide is studied for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it suitable for applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N’-(2-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and chloro groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The benzohydrazide moiety can form hydrogen bonds and other interactions that enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-hydroxy-N’-(2-methylpropylidene)benzohydrazide
  • 5-chloro-2-hydroxy-N’-(2-methyl-4-methoxybenzylidene)benzohydrazide
  • 2’-chloro-2-hydroxy-5-methylbenzophenone

Uniqueness

Compared to similar compounds, 5-chloro-2-hydroxy-N’-(2-methylbenzoyl)benzohydrazide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2-methylbenzoyl group enhances its lipophilicity and potential for crossing biological membranes, making it a more effective candidate for drug development.

This detailed overview provides a comprehensive understanding of 5-chloro-2-hydroxy-N’-(2-methylbenzoyl)benzohydrazide, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

5-chloro-2-hydroxy-N'-(2-methylbenzoyl)benzohydrazide

InChI

InChI=1S/C15H13ClN2O3/c1-9-4-2-3-5-11(9)14(20)17-18-15(21)12-8-10(16)6-7-13(12)19/h2-8,19H,1H3,(H,17,20)(H,18,21)

InChI Key

IEEPYVNJPGJGPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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